molecular formula C23H25NO B1453134 4-(4-Heptylbenzoyl)isoquinoline CAS No. 1187169-78-3

4-(4-Heptylbenzoyl)isoquinoline

Cat. No. B1453134
M. Wt: 331.4 g/mol
InChI Key: IQGCCVYUGWIKCU-UHFFFAOYSA-N
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Description

4-(4-Heptylbenzoyl)isoquinoline is a chemical compound with the molecular formula C23H25NO . It has a molecular weight of 331.45 .


Molecular Structure Analysis

The molecular structure of 4-(4-Heptylbenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The heptylbenzoyl group is attached to the isoquinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Heptylbenzoyl)isoquinoline are not fully documented. The molecular weight is 331.45 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Pharmacological Activities of Isoquinoline Derivatives

Isoquinoline derivatives, including those related to 4-(4-Heptylbenzoyl)isoquinoline, have been identified to exhibit a wide range of pharmacological activities. These compounds have been explored for their antimicrobial, antibacterial, antitumor, and other biological activities. Notably, natural isoquinoline alkaloids and their N-oxides isolated from different plant species have shown confirmed activities in these areas. The structure-activity relationships (SAR) of these compounds have been investigated, suggesting new possible applications and highlighting their significance as a source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Analytical Methods for Antioxidant Activity

The study and determination of antioxidant activity of isoquinoline derivatives, including 4-(4-Heptylbenzoyl)isoquinoline, are crucial in evaluating their therapeutic potential. Various tests and methods have been developed to assess antioxidant capacity, which is a significant aspect of pharmacological research. These methods include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, relying on chemical reactions and spectrophotometry for assessment. Such analyses are essential for understanding the antioxidant properties of compounds and for their application in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Antiprotozoal and Anticancer Potential

Research into the antiprotozoal and anticancer potential of isoquinoline derivatives has identified various natural products that exhibit activity against protozoal diseases. Compounds such as bisbenzylisoquinoline, protoberberine, and indole alkaloids have been reviewed for their effectiveness. This suggests that isoquinoline derivatives could serve as a foundation for developing new antiprotozoal and anticancer therapies, emphasizing the need for further scientific investigation into these natural products (Phillipson & Wright, 1991).

Insights into Isoquinoline Derivatives for Therapeutics

Isoquinoline (ISOQ) derivatives have shown less known biological potentials, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, among others. The comprehensive review of ISOQ and its synthetic derivatives outlines the broad therapeutic applications and serves as a reference for researchers aiming to develop novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

properties

IUPAC Name

(4-heptylphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-2-3-4-5-6-9-18-12-14-19(15-13-18)23(25)22-17-24-16-20-10-7-8-11-21(20)22/h7-8,10-17H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGCCVYUGWIKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270055
Record name (4-Heptylphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Heptylbenzoyl)isoquinoline

CAS RN

1187169-78-3
Record name (4-Heptylphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Heptylphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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